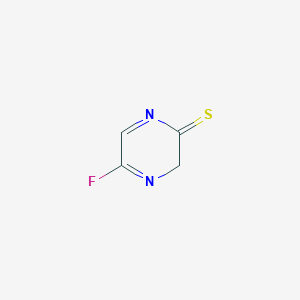

5-Fluoro-3h-pyrazine-2-thione

Description

5-Fluoro-3H-pyrazine-2-thione is a fluorinated heterocyclic compound featuring a pyrazine backbone substituted with a fluorine atom at the 5-position and a thione group at the 2-position. This structure combines the electronic effects of fluorine (electron-withdrawing) and the sulfur-based thione moiety, which is known to influence tautomerism, reactivity, and biological activity.

Properties

IUPAC Name |

6-fluoro-2H-pyrazine-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2S/c5-3-1-7-4(8)2-6-3/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPALHVSXHPGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)N=CC(=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308347 | |

| Record name | 5-Fluoro-2(3H)-pyrazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206523-79-6 | |

| Record name | 5-Fluoro-2(3H)-pyrazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2(3H)-pyrazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of 5-Fluoro-3H-pyrazine-2-thione may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as cross-coupling of pyrrole rings with acyl (bromo)acetylenes , followed by intramolecular cyclization .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3H-pyrazine-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

5-Fluoro-3H-pyrazine-2-thione has been investigated for its anticancer properties. A study highlighted its potential to induce apoptosis in cancer cell lines, including HCT-116 and HT-29 colon cancer cells . The compound was shown to up-regulate pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl-2, leading to increased activation of Caspase 3 and subsequent cell death through the mitochondrial pathway .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 8.18 | Induction of apoptosis via mitochondrial pathway |

| HT-29 | 6.587 | Up-regulation of Bax, down-regulation of Bcl-2 |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its thione group is believed to contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymatic functions .

Industrial Applications

Beyond its biological significance, this compound finds utility in industrial chemistry. It serves as a reactive intermediate in the synthesis of fine chemicals and pharmaceuticals due to its ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for developing new drug candidates |

| Material Science | Used in creating polymers with enhanced properties |

| Chemical Probes | Investigating biological processes and enzyme functions |

Case Study 1: Anticancer Research

In a recent publication, researchers synthesized several derivatives of this compound and evaluated their anticancer activities. The results indicated that modifications to the pyrazine ring significantly influenced their potency against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Studies

Another study focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Fluoro-3H-pyrazine-2-thione involves its interaction with various molecular targets. For example, as a kinase inhibitor, it can bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole-2-thione Derivatives

Compounds such as 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () and 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione () share the thione group but differ in their heterocyclic cores (oxadiazole vs. pyrazine) and substituents. Key distinctions include:

- Synthesis: These derivatives are synthesized via CS₂-mediated ring closure of hydrazides in alkaline conditions (e.g., KOH/ethanol), followed by functionalization with phenacyl bromides or chloroacetamides .

- Electronic Properties : Computational studies on 1,3,4-oxadiazole-2-thiones reveal significant electron delocalization across the ring, stabilizing the thione tautomer over the thiol form by 9.6–12.1 kcal/mol (gas phase vs. aqueous medium) . Fluorine substitution in 5-Fluoro-3H-pyrazine-2-thione may further polarize the ring, enhancing electrophilic reactivity.

- Biological Activity : Thione-containing compounds exhibit antimicrobial and antitubercular properties, attributed to sulfur’s nucleophilic affinity for biomolecular targets (e.g., enzymes or DNA) .

Fluorinated Pyrazine/Pyrazole Derivatives

- 5-Fluoro-1H-pyrazolo[4,3-b]pyridine (CAS 1260670-02-7): This fluorinated pyrazole-pyridine hybrid demonstrates enhanced reactivity and bioactivity due to fluorine’s electronegativity, which alters electron density and improves metabolic stability .

- 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one : A fluorinated isatin derivative with reported antibacterial and antifungal activity, highlighting fluorine’s role in modulating biological efficacy .

Comparison Table :

Thiadiazole-thione Derivatives

- 5-Amino-3H-1,3,4-thiadiazoline-2-thione: Used in organopalladium complexes for nucleobase recognition, showcasing sulfur’s coordination capability . Unlike this compound, this compound lacks fluorine but demonstrates how thione groups facilitate metal-binding interactions.

Biological Activity

5-Fluoro-3H-pyrazine-2-thione is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C4H3FN2S, and it has garnered attention for its potential applications as an antimicrobial, antiviral, and anticancer agent. This article reviews the biological activities of this compound, supported by various research findings and case studies.

This compound features a unique structure that combines a pyrazine ring with a thione functional group. The presence of fluorine enhances its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C4H3FN2S |

| Molecular Weight | 130.143 g/mol |

| Chemical Structure | Chemical Structure |

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. As a potential kinase inhibitor, it binds to the active sites of kinases, disrupting their function and inhibiting cell proliferation. This characteristic is particularly valuable in cancer treatment strategies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Antiviral Properties

The compound has also been investigated for antiviral activity. In vitro studies suggest that this compound can inhibit viral replication in certain cell lines. This activity is attributed to its ability to interfere with viral enzymes or host cell pathways essential for viral propagation .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In one study, it was found to induce apoptosis in colon cancer cell lines (HCT-116 and HT-29) by activating the mitochondrial apoptotic pathway. The compound upregulated pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl2), leading to increased caspase activity and cell death .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in various cancer cell lines. The results indicated that the compound had a GI50 value lower than 1 μM against multiple cancer types, showcasing its potent inhibitory effects on cell growth .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against a panel of bacterial strains using standard disk diffusion methods. The compound exhibited substantial zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli, confirming its broad-spectrum antimicrobial activity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar heterocyclic compounds:

| Compound | Biological Activity |

|---|---|

| Pyrazolo[3,4-d]pyrimidine | Antimicrobial and antiviral |

| Pyrrolo[1,2-a]pyrazine | Known for antimicrobial properties |

| 5H-Pyrrolo[2,3-b]pyrazine | Exhibits kinase inhibition |

These comparisons highlight the unique attributes of this compound due to its specific structural features.

Q & A

Q. What statistical methods are recommended for analyzing dose-dependent biological activity in this compound derivatives?

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.